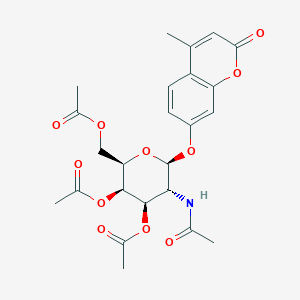

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine

Descripción general

Descripción

Synthesis Analysis

Synthesis approaches for pyrrolidine derivatives, including those similar to "1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine," often involve multi-step reactions starting from amino acid esters or other precursors. These methods may include cyclization, acetylation, and the formation of bicyclic compounds through specific chemical reactions (Badr, Aly, Fahmy, & Mansour, 1981; Zanatta et al., 2012).

Molecular Structure Analysis

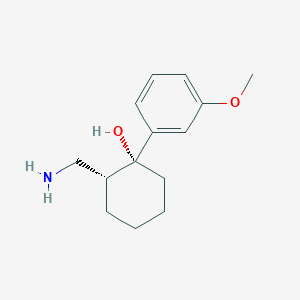

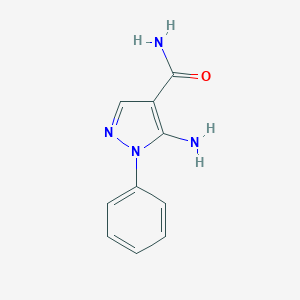

The molecular structure of pyrrolidine derivatives, including the specific compound , features a five-membered ring that is tetramethylated, indicating a high degree of substitution that influences its physical and chemical properties. The acetoxy and acetoxymethoxy carbonyl groups add to its complexity, affecting its reactivity and interaction with biomolecules (Yordanov et al., 2002).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as dehydrogenation, Mannich base formation, and cyclization, leading to the formation of bicyclic compounds and oxazoles, or thiazoles, under specific conditions (Badr et al., 1981). The presence of acetoxy groups enables further chemical modifications and reactions, contributing to the versatility of these compounds in synthetic chemistry and biological applications.

Physical Properties Analysis

The physical properties of "1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine" and related derivatives are influenced by their molecular structure. The tetramethylated core provides stability, while the acetoxy and acetoxymethoxy carbonyl groups affect its solubility and reactivity. These compounds typically exhibit lipophilicity, aiding in their potential across biological membranes, including the blood-brain barrier (Yordanov et al., 2002).

Chemical Properties Analysis

Chemically, these compounds are reactive towards esterases and oxidants, converting them into ionic, water-soluble radicals detectable by EPR, indicating their suitability as imaging agents in biological systems (Yordanov et al., 2002). Their reactivity is also essential in synthetic chemistry, where they are used as intermediates in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Synthesis Applications :

- Isbera et al. (2019) developed a new diamagnetic synthon, 1-methoxy-2,2,5,5-tetramethylpyrrolidine-3,4-dione, for synthesizing pyrroline nitroxide-fused pyrazines, pteridines, and quinoxalines, showcasing its utility in organic synthesis (Isbera et al., 2019).

Biomedical Research :

- Aneja and Davies (1970) demonstrated the use of a spin-labelled glycero-phospholipid derived from 3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine-1′-oxyl in studying lipid-protein interactions, particularly with lipolytic enzymes (Aneja & Davies, 1970).

- Yordanov et al. (2002) found that acyl-protected hydroxylamines, such as AMCPy, derived from this compound, can serve as potent EPR brain imaging agents, highlighting its potential in neuroimaging (Yordanov et al., 2002).

- Saito et al. (2004) reported that a related compound, acyl-protected hydroxylamine probe, has stable pharmacokinetic properties suitable for in vivo measurements of reactive oxygen species in animals (Saito et al., 2004).

Chemical Properties and Reactions :

- Hanaya's 1967 study on 2-Acetoxy-1-tetralone and 3-Acetoxy-4-chromanone revealed that acetoxyl groups hinder catalytic hydrogenation and metal hydride complex reduction, resulting in cis-forms of these compounds (Hanaya, 1967).

- Berg and Cowling (1971) showed that treatment of 2,2,6,6-tetramethylpiperidine with carbonyl dichloride leads to the formation of specific isocyanate and urea derivatives (Berg & Cowling, 1971).

Antioxidant and Antimicrobial Potential :

- Yushkova et al. (2013) synthesized spin-labeled amides of trolox, showing antioxidant potential and suitability for biomedical studies using magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

- Zakrzewski et al. (2019) reported that novel nitroxyl selenoureas and selenocarbamates exhibit excellent antifungal and antibacterial activity against pathogenic fungi and bacteria (Zakrzewski et al., 2019).

Safety And Hazards

Direcciones Futuras

While I couldn’t find specific future directions for this compound, it’s worth noting that acyl-protected hydroxylamines, which this compound is a type of, have potential applications in brain imaging2. Further research could explore these applications and potentially develop new uses for these types of compounds.

Please note that this information is based on the resources available and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.

Propiedades

IUPAC Name |

acetyloxymethyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-9(16)19-8-20-12(18)11-7-13(3,4)15(14(11,5)6)21-10(2)17/h11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPRPIQBHMWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1CC(N(C1(C)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404410 | |

| Record name | DACPy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine | |

CAS RN |

439858-40-9 | |

| Record name | DACPy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)